molecular formula C6H4ClN3 B1276490 5-Chloro-3H-imidazo[4,5-b]pyridine CAS No. 52090-89-8

5-Chloro-3H-imidazo[4,5-b]pyridine

Cat. No. B1276490
CAS RN: 52090-89-8
M. Wt: 153.57 g/mol
InChI Key: UWUBPQVLQOHMKF-UHFFFAOYSA-N
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Description

5-Chloro-3H-imidazo[4,5-b]pyridine is a chemical compound with the CAS Number: 52090-89-8 . It has a molecular weight of 153.57 .


Synthesis Analysis

Imidazo[4,5-b]pyridines can be synthesized from readily obtainable derivatives of 2,3-diaminopyridine, which are usually produced in two stages from commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine . The first stage involves nucleophilic substitution of the halogen in the pyridine ring activated by the nitro group. Reduction of the nitro group leads to the required derivative of 2,3-diaminopyridine .


Molecular Structure Analysis

The IUPAC name for 5-Chloro-3H-imidazo[4,5-b]pyridine is 5-chloro-1H-imidazo[4,5-b]pyridine . The InChI code is 1S/C6H4ClN3/c7-5-2-1-4-6(10-5)9-3-8-4/h1-3H,(H,8,9,10) .


Chemical Reactions Analysis

Imidazo[4,5-b]pyridines are known to play a crucial role in numerous disease conditions. They have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .


Physical And Chemical Properties Analysis

5-Chloro-3H-imidazo[4,5-b]pyridine has a molecular weight of 153.57 .

Scientific Research Applications

Antimicrobial Features

Imidazo[4,5-b]pyridine derivatives, including 5-Chloro-3H-imidazo[4,5-b]pyridine, have been studied for their antimicrobial properties . These compounds have shown promising results in experimental and theoretical studies, indicating their potential use in the development of new antimicrobial agents .

Anti-Cancer Applications

Imidazopyridines, including 5-Chloro-3H-imidazo[4,5-b]pyridine, have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells . This makes them potential candidates for the development of anti-cancer drugs .

Enzyme Inhibition

Imidazopyridines can interact with enzymes involved in carbohydrate metabolism . This interaction can potentially be harnessed for the development of treatments for metabolic disorders .

Kinase Inhibition

Imidazo[4,5-b]pyridine derivatives have been used in the optimization of kinase inhibitors . Kinase inhibitors are important in the treatment of various diseases, including cancer .

Optoelectronic Devices

Imidazo[4,5-b]pyridine derivatives have shown potential in the field of materials science . They have been explored for use in optoelectronic devices, which are devices that operate on both light and electrical currents .

Sensors

The luminescent properties of imidazo[4,5-b]pyridine derivatives make them useful in the development of sensors . These sensors can be used in various fields, from environmental monitoring to biomedical applications .

Imaging

Imidazo[4,5-b]pyridine derivatives can be used as emitters for confocal microscopy and imaging . This can aid in the visualization of biological structures and processes .

Agricultural Applications

Imidazopyridines are also used in agriculture for the treatment of the shoots of broad-leaved plants . They have also been used in the fight against rodents .

Safety and Hazards

In case of skin contact with 5-Chloro-3H-imidazo[4,5-b]pyridine, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention .

Future Directions

A series of potent anaplastic lymphoma kinase (ALK) inhibitors based on a 7-amino-6-chloro-3H-imidazo[4,5-b]pyridine scaffold were identified through rational design from a 5-chloro-2,4-diaminopyrimidine pharmacophore . This suggests potential future directions in the development of new biologically active substances using 5-Chloro-3H-imidazo[4,5-b]pyridine.

properties

IUPAC Name

5-chloro-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-5-2-1-4-6(10-5)9-3-8-4/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWUBPQVLQOHMKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70419923
Record name 5-Chloro-3H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70419923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3H-imidazo[4,5-b]pyridine

CAS RN

52090-89-8
Record name 5-Chloro-3H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70419923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-3H-imidazo[4,5-b]pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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